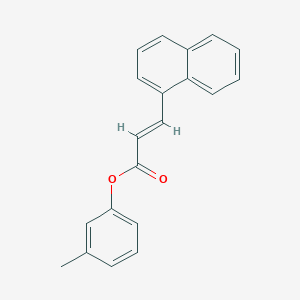![molecular formula C19H23N3O3 B5991443 N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide](/img/structure/B5991443.png)
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, hydroxyl, methoxy, and amide functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-(4-methylanilino)butanamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The imine bond may also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxyl and methoxy groups but lacks the amide functionality.
4-(4-Methylanilino)butanamide: Contains the amide group but lacks the aromatic aldehyde moiety.
Uniqueness
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-8-16(9-6-14)20-11-3-4-19(24)22-21-13-15-7-10-17(23)18(12-15)25-2/h5-10,12-13,20,23H,3-4,11H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPGDUDFJNKFX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-4-({1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5991367.png)
![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-[(E)-2-(furan-2-yl)ethenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5991368.png)
![5-(4-chlorophenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5991382.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5991384.png)
![ethyl 4-[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-piperidinecarboxylate](/img/structure/B5991390.png)
![4-hydroxy-6-methyl-3-[3-(pentafluorophenyl)acryloyl]-2H-pyran-2-one](/img/structure/B5991395.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B5991415.png)

![N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5991423.png)
![3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea](/img/structure/B5991429.png)
![4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B5991434.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5991447.png)
![2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-PYRIDINYL)ACETAMIDE](/img/structure/B5991450.png)
![3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B5991459.png)
